Linalool Linalool Linalool is a monoterpenoid that is octa-1,6-diene substituted by methyl groups at positions 3 and 7 and a hydroxy group at position 3. It has been isolated from plants like Ocimum canum. It has a role as a plant metabolite, a volatile oil component, an antimicrobial agent and a fragrance. It is a tertiary alcohol and a monoterpenoid.
Linalool is a natural product found in Camellia sinensis, Aristolochia triangularis, and other organisms with data available.
3,7-Dimethyl-1,6-octadien-3-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Clary Sage Oil (part of); Cinnamon Leaf Oil (part of); Cinnamon Bark Oil (part of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 22564-99-4
VCID: VC13298176
InChI: InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3
SMILES: CC(=CCCC(C)(C=C)O)C
Molecular Formula: C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
Molecular Weight: 154.25 g/mol

Linalool

CAS No.: 22564-99-4

Cat. No.: VC13298176

Molecular Formula: C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Linalool - 22564-99-4

Specification

CAS No. 22564-99-4
Molecular Formula C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
Molecular Weight 154.25 g/mol
IUPAC Name 3,7-dimethylocta-1,6-dien-3-ol
Standard InChI InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3
Standard InChI Key CDOSHBSSFJOMGT-UHFFFAOYSA-N
Impurities Impurities typical for marketed substance: 3,7-dimethyloct-6-en-3-ol (18479-51-1; < = 1.9% v/v); 3,7-dimethyloct-6-en-1-yn-3-ol (29171-20-8; < 0.1% w/w); linalyl acetate (115-95-7; < 0.5% w/w).
SMILES CC(=CCCC(C)(C=C)O)C
Canonical SMILES CC(=CCCC(C)(C=C)O)C
Boiling Point 198 °C
194.00 to 197.00 °C. @ 760.00 mm Hg
198-200 °C
Colorform Colorless liquid
Colorless to pale yellow liquid
Flash Point 78 °C (172 °F) - closed cup
160 °F (71 °C) (closed cup)
75 °C
Melting Point Freezing point: below -74 °C /OECD Guideline 102 (Melting point / Melting Range)/
< 25 °C

Introduction

Chemical Identity and Structural Characteristics

Linalool (CAS 78-70-6) is an acyclic monoterpene alcohol characterized by a tertiary alcohol group and two unsaturated bonds. Its molecular weight of 154.25 g/mol and boiling point of 198–200°C contribute to its volatility, making it suitable for aromatherapy applications . The compound’s stereochemistry significantly influences its biological activity; for instance, (−)-linalool demonstrates stronger anxiolytic effects compared to its enantiomer .

Molecular Specifications

The following table summarizes key physicochemical properties of linalool:

PropertyValue
Molecular FormulaC10H18OC_{10}H_{18}O
Molecular Weight154.25 g/mol
IUPAC Name3,7-Dimethyl-1,6-octadien-3-ol
Optical Rotation (25C25^\circ C)21-21^\circ (natural)
SolubilityInsoluble in water; miscible in ethanol

Data derived from NIST and Foreverest Resources highlight its stability under standard conditions and compatibility with organic solvents.

Natural Occurrence and Synthetic Production

Linalool is abundant in essential oils of Cinnamomum camphora (camphorwood), Lavandula angustifolia (lavender), and Citrus sinensis (orange). Natural extraction methods, including steam distillation, yield enantiomerically enriched forms, whereas synthetic production via hydrogenation of α-pinene offers a cost-effective alternative for industrial-scale manufacturing .

Enantiomeric Distribution

Plant sources dictate enantiomeric ratios:

  • (+)-Linalool: Predominant in coriander (Coriandrum sativum) and sweet orange.

  • (–)-Linalool: Dominant in lavender and bay laurel .

This chirality affects pharmacological efficacy; for example, (−)-linalool exhibits superior binding affinity to GABAA_A receptors, enhancing its sedative properties .

Pharmacological and Therapeutic Effects

Neurological and Antidepressant Activity

Linalool’s interaction with the hypothalamic-pituitary-adrenal (HPA) axis and monoaminergic systems underpins its antidepressant potential. In menopausal rat models, inhalation of (−)-linalool restored stress-induced reductions in noradrenaline (42%) and dopamine (35%) levels, normalizing corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) secretion . Microarray analyses revealed that linalool inhalation modulates 560 stress-related genes, including those encoding oxytocin and neuropeptide Y, which regulate emotional resilience .

Mechanisms of Action

  • GABAergic Modulation: Linalool potentiates GABAA_A receptor currents, reducing neuronal excitability .

  • Neuroinflammation Suppression: Downregulation of NF-κB and COX-2 pathways mitigates neuroinflammatory responses in chronic stress models .

Cardiovascular Benefits

Hypertensive rat studies demonstrate linalool’s vasodilatory effects, mediated by inhibition of angiotensin II (Ang II)-induced vascular smooth muscle cell (VSMC) proliferation. At 50 μM, linalool reduced VSMC migration by 60% and suppressed ERK1/2 phosphorylation, a key pathway in vascular remodeling .

Anti-inflammatory and Analgesic Properties

Linalool’s inhibition of prostaglandin E2_2 (PGE2_2) synthesis and IL-6 secretion underlies its efficacy in inflammatory pain models. Topical application reduced carrageenan-induced paw edema by 55% in mice, comparable to diclofenac .

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